molecular formula C13H6N2O5 B1213979 2,7-Dinitro-9-fluorenone CAS No. 31551-45-8

2,7-Dinitro-9-fluorenone

Cat. No. B1213979
CAS RN: 31551-45-8
M. Wt: 270.2 g/mol
InChI Key: HDVGAFBXTXDYIB-UHFFFAOYSA-N
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Patent
US07115347B2

Procedure details

2,7-Dinitro-9-fluorenone (162 g, 0.6 mol, from Aldrich) was added cautiously to a solution of hydrated stannous chloride (1100 g, 4.9 mol, from Aldrich) in a mixture of concentrated hydrochloric acid (900 ml) and acetic acid (1600 ml). The suspension was stirred and refluxed for 1 hour. The mixture was cooled to room temperature, and a solid appeared. The solid was harvested by filtration. The solid was washed first with concentrated hydrochloric acid, and then with water until the filtrate color was violet. The residue was dissolved in boiling water. The solution was filtered and then made alkaline with sodium hydroxide to from a precipitate. The precipitate was washed with water, dried, and recrystallized from dioxane. The yield of 2,7-diamino-9-fluorenone was 108 g (85.7%). The melting point was found to be 284–286° C.
Quantity
162 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrated stannous chloride
Quantity
1100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N+:17]([O-])=O)=[CH:11][CH:12]=3)[C:7](=[O:20])[C:6]=2[CH:5]=1)([O-])=O.Cl>C(O)(=O)C>[NH2:1][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([NH2:17])=[CH:11][CH:12]=3)[C:7](=[O:20])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C=C1)[N+](=O)[O-])=O
Name
hydrated stannous chloride
Quantity
1100 g
Type
reactant
Smiles
Name
Quantity
900 mL
Type
reactant
Smiles
Cl
Name
Quantity
1600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was harvested by filtration
WASH
Type
WASH
Details
The solid was washed first with concentrated hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from dioxane
CUSTOM
Type
CUSTOM
Details
to be 284–286° C.

Outcomes

Product
Name
Type
Smiles
NC1=CC=2C(C3=CC(=CC=C3C2C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.